Pantoprazole Impurity A
CAS No.:
Cat. No.: VC17956578
Molecular Formula: C16H14F2N3NaO5S
Molecular Weight: 421.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H14F2N3NaO5S |
---|---|
Molecular Weight | 421.4 g/mol |
IUPAC Name | sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfonyl]benzimidazol-1-ide |
Standard InChI | InChI=1S/C16H14F2N3O5S.Na/c1-24-13-5-6-19-12(14(13)25-2)8-27(22,23)16-20-10-4-3-9(26-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1 |
Standard InChI Key | PPJKKLJCWYSBLD-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |
Introduction
Property | Value | Source |
---|---|---|
CAS RN | 127780-16-9 | |
Molecular Formula | ||
Molecular Weight | 423.37 g/mol | |
USP Reference Standard | Pantoprazole Related Compound A |
Analytical Methods for Detection and Quantification
Chromatographic Techniques
Reverse-phase HPLC with UV detection at 290 nm is the gold standard for quantifying Pantoprazole Impurity A. A gradient elution system using 0.01 M phosphate buffer (pH 7) and acetonitrile achieves baseline separation of the impurity from pantoprazole and other related compounds . Hypersil ODS columns (125–150 mm × 4.6 mm, 5 µm) are commonly employed, with a flow rate of 1.0 mL/min .
Table 2: Validation Parameters for HPLC Methods
Parameter | Value (Impurity A) | Study |
---|---|---|
Linearity Range | 0.129–1.034 µg/mL | |
Limit of Detection (LOD) | 0.043–0.047 µg/mL | |
Limit of Quantitation (LOQ) | 0.13–0.14 µg/mL | |
Recovery (%) | 97.9–103.0 | |
Precision (% RSD) | <2.0 |
Mass Spectrometric Confirmation
LC-MS analyses confirm Impurity A’s molecular ion peak at m/z 424.1 ([M+H]), consistent with its molecular formula . Fragmentation patterns further validate the sulfonyl moiety and benzimidazole backbone .
Formation Pathways and Stability Profile
Pantoprazole Impurity A predominantly forms under oxidative stress conditions. Forced degradation studies reveal that pantoprazole sodium undergoes 5–10% degradation to Impurity A when exposed to 3% hydrogen peroxide at 80°C for 24 hours . Photolytic stress (1.2 million lux hours) also induces ~2% impurity formation, while acidic conditions (0.1 N HCl) yield ≤1% .
Table 3: Degradation Conditions and Impurity Levels
Stress Condition | Degradation (%) | Impurity A (%) | Source |
---|---|---|---|
Oxidative (3% HO) | 8.2 | 5.7 | |
Photolytic (UV light) | 3.5 | 2.1 | |
Acidic (0.1 N HCl) | 1.8 | 0.9 |
Stability studies underscore the necessity for protective packaging and storage at controlled temperatures to minimize Impurity A formation .
Regulatory Considerations and Quality Control
Impurity | Acceptance Criteria (%) | Test Method |
---|---|---|
Impurity A | ≤0.05 | HPLC, System Suitability |
Total Impurities | ≤1.0 | Chromatographic Purity |
Validation parameters, including specificity, accuracy, and robustness, are rigorously assessed to meet International Council for Harmonisation (ICH) Q2(R1) guidelines .
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